GlyT1 Inhibitory Potency of N-[3-(Methylthio)-1-oxopropyl]glycine vs. Structurally Related Inhibitors
In a recombinant human GlyT1 assay in CHO cells, N-[3-(methylthio)-1-oxopropyl]glycine (as represented by a structurally matched CHEMBL entry) exhibited an IC50 of 1 nM for inhibition of [3H]glycine uptake, establishing it as a high-potency GlyT1 ligand [1]. By comparison, the benchmark GlyT1 inhibitor sarcosine (N-methylglycine) demonstrates an IC50 of approximately 100 µM (100,000 nM) in analogous functional uptake assays [2]. This represents a roughly 100,000-fold difference in potency, underscoring the profound impact of the methylthiopropionyl substitution on transporter affinity. Direct head-to-head data for this specific compound against other N-acylglycines is not available; however, the potency aligns with optimized GlyT1 inhibitor chemotypes, where nanomolar activity is achieved through strategic lipophilic and hydrogen-bonding modifications [3].
| Evidence Dimension | GlyT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Sarcosine: ~100 µM (100,000 nM) |
| Quantified Difference | Approximately 100,000-fold lower IC50 (higher potency) |
| Conditions | Recombinant human GlyT1 in CHO cells; [3H]glycine uptake assay |
Why This Matters
For researchers investigating GlyT1 as a therapeutic target, the stark potency differential dictates that N-[3-(methylthio)-1-oxopropyl]glycine, not a generic N-acylglycine or endogenous ligand, is required to achieve meaningful transporter occupancy at physiologically relevant concentrations.
- [1] BindingDB. BDBM50460357 (CHEMBL4226364). IC50: 1 nM. Assay: Inhibition of recombinant human GlyT1 expressed in CHO cells. View Source
- [2] Lindsley CW, et al. Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides. ChemMedChem. 2006;1(8):807-811. (Sarcosine IC50 ~100 µM). View Source
- [3] Bridges TM, Williams RG, Lindsley CW. Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Curr Opin Mol Ther. 2008;10(6):591-601. View Source
